2,6-difluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
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Overview
Description
2,6-Difluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of two fluorine atoms on the benzene ring, a methoxy group, and a piperidinone moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidinone Moiety: The piperidinone ring can be synthesized through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Amide Bond Formation: The final step involves the formation of the amide bond between the benzamide and the substituted phenyl ring, typically through a coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce reduced forms of the compound.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,6-Difluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the development of advanced materials with unique properties, such as fluorinated polymers or coatings.
Biological Studies: The compound can serve as a probe or ligand in biological assays to study protein-ligand interactions or enzyme activity.
Industrial Applications: It may find use in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to their unique electronic properties. The methoxy and piperidinone groups may also contribute to the compound’s overall pharmacokinetic and pharmacodynamic profile.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic Acid: A related compound with similar fluorination but lacking the methoxy and piperidinone groups.
2,6-Difluoro-N-methoxy-N-methylbenzamide: Another similar compound with a different substitution pattern on the benzene ring.
Uniqueness
2,6-Difluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both fluorine atoms and the piperidinone moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2,6-difluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O3/c1-26-16-9-8-12(11-15(16)23-10-3-2-7-17(23)24)22-19(25)18-13(20)5-4-6-14(18)21/h4-6,8-9,11H,2-3,7,10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWXXKGELMMQFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC=C2F)F)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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